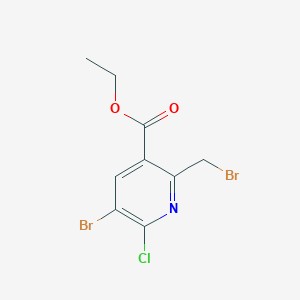
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is a chemical compound that belongs to the class of halogenated nicotinates. It is characterized by the presence of bromine and chlorine atoms attached to a nicotinate core, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate typically involves the bromination of ethyl 6-chloronicotinate. The process begins with the chlorination of nicotinic acid to form 6-chloronicotinic acid, which is then esterified to produce ethyl 6-chloronicotinate. Subsequent bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride yields this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of ethyl 5-azido-2-(bromomethyl)-6-chloronicotinate, ethyl 5-thiocyanato-2-(bromomethyl)-6-chloronicotinate, etc.
Reduction: Formation of ethyl 5-bromo-2-(methyl)-6-chloronicotinate.
Oxidation: Formation of ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinic acid.
Scientific Research Applications
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: Investigated for its potential as a precursor in the development of pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate involves its interaction with biological targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms enhance the compound’s ability to bind to specific enzymes or receptors, thereby modulating their activity. The molecular pathways involved include inhibition of key enzymes in metabolic pathways and disruption of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-bromo-2-(methyl)-6-chloronicotinate
- Ethyl 5-chloro-2-(bromomethyl)-6-chloronicotinate
- Ethyl 5-iodo-2-(bromomethyl)-6-chloronicotinate
Uniqueness
Ethyl 5-bromo-2-(bromomethyl)-6-chloronicotinate is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and binding properties. This dual halogenation enhances its utility in synthetic chemistry and pharmaceutical research compared to compounds with single halogenation.
Properties
Molecular Formula |
C9H8Br2ClNO2 |
|---|---|
Molecular Weight |
357.42 g/mol |
IUPAC Name |
ethyl 5-bromo-2-(bromomethyl)-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C9H8Br2ClNO2/c1-2-15-9(14)5-3-6(11)8(12)13-7(5)4-10/h3H,2,4H2,1H3 |
InChI Key |
AEZHMHHOYSOEMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1CBr)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















